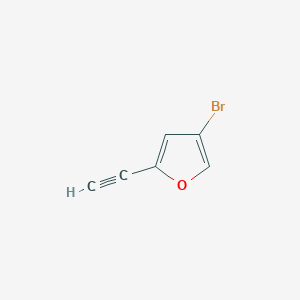

4-Bromo-2-ethynylfuran

描述

4-Bromo-2-ethynylfuran (CAS EN300-366922) is a brominated furan derivative featuring a bromine atom at the 4-position and an ethynyl (-C≡CH) group at the 2-position of the furan ring . The ethynyl group confers unique reactivity, particularly in click chemistry applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound’s purity is reported as 95%, indicating its utility in synthetic workflows requiring high-quality intermediates .

属性

IUPAC Name |

4-bromo-2-ethynylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO/c1-2-6-3-5(7)4-8-6/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZNKPSEXYJNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2-ethynylfuran are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .

化学反应分析

Types of Reactions

4-Bromo-2-ethynylfuran can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with conditions typically involving a base like potassium carbonate in a solvent such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while coupling reactions can produce complex aromatic compounds .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block : 4-Bromo-2-ethynylfuran serves as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows for nucleophilic substitution and coupling reactions, leading to a variety of substituted furans.

2. Biological Research

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cytotoxicity and Anticancer Potential : Research indicates that 4-Bromo-2-ethynylfuran can induce apoptosis in cancer cell lines such as MCF-7, with an IC50 value of approximately 25 µM. This suggests its potential as a lead compound in cancer therapy.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit β-tryptase, an enzyme linked to allergic reactions. Molecular docking studies indicate effective binding to the enzyme's active site.

3. Material Science

- Electronic and Optical Properties : Research is ongoing to explore the use of 4-Bromo-2-ethynylfuran in developing new materials with specific electronic or optical characteristics. Its unique structure may enable the creation of advanced functional materials for various applications.

Case Studies

- Antimicrobial Efficacy : A comparative study highlighted that 4-Bromo-2-ethynylfuran was among the most effective furan derivatives against Gram-positive bacteria, suggesting that modifications to the furan ring could enhance antimicrobial properties further.

- Cytotoxicity Assessment : Investigations into its anticancer properties revealed selective cytotoxicity towards tumor cells while sparing normal cells, indicating its potential for targeted cancer therapies.

- Enzyme Interaction Studies : Molecular dynamics simulations provided insights into how this compound interacts with β-tryptase, confirming its potential as a lead compound for drug development targeting allergic responses .

作用机制

The mechanism of action of 4-Bromo-2-ethynylfuran and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

相似化合物的比较

Substituent Position and Electronic Effects

Reactivity Insights :

- The ethynyl group in 4-Bromo-2-ethynylfuran enables CuAAC for bioconjugation, unlike nitro or ethoxy substituents .

- Bromine at position 4 in furans facilitates nucleophilic aromatic substitution (NAS) at the 2-position due to meta-directing effects, contrasting with 2-bromo derivatives (e.g., 2-Bromo-5-(2-nitrovinyl)furan), where NAS occurs at the 5-position .

Physicochemical Properties

Key Observations :

Contrasts :

- While 4-Bromo-2-ethynylfuran is tailored for modular synthesis (e.g., polymer building blocks), brominated benzo[b]furans (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan) are leveraged in drug discovery due to fused aromatic systems .

- Ethynyl derivatives lack the inherent bioactivity of nucleoside analogs (e.g., 5-Bromo-2’-deoxyuridine) but offer superior versatility in material science .

生物活性

4-Bromo-2-ethynylfuran is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

4-Bromo-2-ethynylfuran is characterized by its furan ring, which is a five-membered aromatic ring containing oxygen. The presence of the ethynyl group (–C≡C–) and a bromine atom enhances its reactivity and potential for biological interactions.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activity. A study on various substituted furans, including 4-bromo derivatives, demonstrated significant antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of 4-bromo-2-ethynylfuran has been investigated in vitro. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound exhibited a dose-dependent response, with IC50 values indicating significant cytotoxic effects at micromolar concentrations .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies have suggested that 4-bromo-2-ethynylfuran may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Synthesis

The synthesis of 4-bromo-2-ethynylfuran can be achieved through several methods, including:

- Sonogashira Coupling : This method involves the coupling of 4-bromo-2-iodofuran with an acetylene derivative in the presence of a palladium catalyst.

- Direct Bromination : Starting from 2-ethynylfuran, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-ethynylfuran.

Case Study 1: Antimicrobial Activity

In a comparative study, 4-bromo-2-ethynylfuran was tested alongside other furan derivatives against E. coli. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity compared to other tested compounds .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that treatment with 4-bromo-2-ethynylfuran resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound at concentrations above 10 µM .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。